molecular formula C16H17NO4S B4589708 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methylphenyl)methanesulfonamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methylphenyl)methanesulfonamide

Cat. No.: B4589708
M. Wt: 319.4 g/mol
InChI Key: OBXARPYALRQRNP-UHFFFAOYSA-N
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Description

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methylphenyl)methanesulfonamide” is a synthetic organic compound It is characterized by the presence of a benzodioxin ring, a methylphenyl group, and a methanesulfonamide moiety

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-4-2-3-5-13(12)11-22(18,19)17-14-6-7-15-16(10-14)21-9-8-20-15/h2-7,10,17H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXARPYALRQRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methylphenyl)methanesulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylphenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.

    Sulfonamide Formation: The final step could involve the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up, and reaction conditions optimized for yield and purity. This might involve:

    Continuous Flow Chemistry: To improve reaction efficiency and safety.

    Catalysis: Using catalysts to lower reaction temperatures and increase selectivity.

    Purification Techniques: Such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methylphenyl)methanesulfonamide” can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in catalytic reactions.

    Materials Science: In the synthesis of polymers and advanced materials.

Biology

    Biological Probes: Used in the study of enzyme mechanisms.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Industry: As a building block for drug synthesis.

Mechanism of Action

The mechanism of action of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methylphenyl)methanesulfonamide” would depend on its specific application. For instance:

    Enzyme Inhibition: It might act as an inhibitor by binding to the active site of an enzyme.

    Receptor Binding: It could interact with cellular receptors to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylmethanesulfonamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)methanesulfonamide

Uniqueness

  • Structural Features : The presence of both a benzodioxin ring and a methylphenyl group.
  • Reactivity : Unique reactivity patterns due to the combination of functional groups.
  • Applications : Specific applications in medicinal chemistry and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methylphenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methylphenyl)methanesulfonamide

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